Florbetapir
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Florbetapir (18F) is a radiopharmaceutical compound containing the radionuclide fluorine-18 bound to the compound florbetapir, a molecule that binds with high affinity to beta amyloid plaque, a peptide that plays a key role in Alzheimer's Disease pathogenesis. The radionucleide fluorine-18 was chosen as it has a half life of 110 minutes allowing it to accumulate sufficiently in the brain before undergoing positon emission decay. |
|---|---|
CAS No. |
956103-76-7 |
Molecular Formula |
C20H25FN2O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[(E)-2-[6-[2-[2-(2-(18F)fluoroethoxy)ethoxy]ethoxy]-3-pyridinyl]ethenyl]-N-methyl(18F)aniline |
InChI |
InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+/i21-1 |
InChI Key |
YNDIAUKFXKEXSV-CRYLGTRXSA-N |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCC[18F] |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF |
Appearance |
Solid powder |
Other CAS No. |
956103-76-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
18F-AV-45 2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-methylaminostyryl)pyridine 4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylbenzamide Amyvid florbetapir florbetapir F 18 florbetapir F18 |
Origin of Product |
United States |
Molecular Mechanism and Target Interaction Research
Molecular Binding Kinetics and Thermodynamics with Amyloid-Beta Aggregates
Research into the interaction of florbetapir (B607462) F-18 with Aβ aggregates has focused on understanding the kinetics and thermodynamics of this binding. These studies are crucial for characterizing the affinity and capacity of the radiotracer for its target.
In Vitro Binding Studies with Postmortem Human Brain Homogenates
In vitro binding studies using homogenates of postmortem human brain tissue containing β-amyloid plaques have been conducted to determine the binding characteristics of this compound. fda.govresearchgate.netrxlist.com These studies provide quantitative data on the interaction between the radiotracer and its target in a controlled environment.
Determination of Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax)
In vitro binding studies have allowed for the determination of key binding parameters, including the dissociation constant (Kd) and the maximum binding capacity (Bmax). The Kd represents the equilibrium dissociation constant and is an indicator of the binding affinity, with lower values indicating higher affinity. Bmax reflects the total number of binding sites available in the tissue sample.
Studies using postmortem human brain homogenates containing β-amyloid plaques have reported a dissociation constant (Kd) for this compound of 3.7 ± 0.3 nM. fda.govrxlist.commedscape.comnih.gov The maximum binding capacity (Bmax) has been reported as 8800 ± 1600 fmol/mg protein in brain tissue from Alzheimer's disease patients. nih.govcapes.gov.br
Autoradiographic and Histopathological Correlation Studies in Postmortem Brain Tissue
Autoradiographic studies using sections of postmortem human brain tissue have demonstrated the binding of this compound F-18 to β-amyloid deposits. fda.govnih.gov These studies visually confirm the localization of the radiotracer to areas containing amyloid plaques. Furthermore, correlations between this compound F-18 binding intensity and the density of Aβ aggregates, as measured by established neuropathological methods, have been evaluated. nih.govresearchgate.netnih.govcapes.gov.br
Correlation with Thioflavin S and Traditional Silver Staining Techniques
Strong quantitative correlations have been observed between this compound F-18 tissue binding (assessed by autoradiography) and β-amyloid plaques identified using traditional light microscopy techniques such as silver staining (e.g., Bielschowsky silver) and thioflavin S fluorescence. fda.govlilly.comnih.govresearchgate.netnih.gov These correlations support the ability of this compound F-18 to accurately reflect the presence and density of amyloid plaques detected by standard histological methods. For instance, studies have reported Spearman's rank correlation coefficient values of 0.71 and 0.81 for the correlation between this compound F-18 autoradiographic signal intensity and semi-quantitative plaque density identified by Bielschowsky silver and thioflavin S staining, respectively. nih.gov
Monoclonal Antibody Aβ-Specific Correlation Analyses
Correlation analyses using monoclonal antibodies specific to different epitopes of the Aβ peptide have also been conducted. fda.govlilly.comnih.govresearchgate.netnih.gov These studies have shown strong quantitative correlations between this compound F-18 tissue binding and immunohistochemical measurements of Aβ. nih.govresearchgate.netnih.gov Correlation coefficients between 0.75 and 0.88 have been reported when comparing immunohistochemistry quantification with this compound F-18 autoradiographical density using different Aβ antibodies. nih.gov This further validates the specificity of this compound F-18 binding to Aβ aggregates.
Selectivity and Specificity Profile Investigations
Investigations into the selectivity and specificity profile of this compound F-18 have demonstrated its preferential binding to β-amyloid in human brain tissue. nih.govresearchgate.netnih.govcapes.gov.br Importantly, studies have shown that this compound F-18 does not bind to neurofibrillary tangles, which are another key pathological hallmark of Alzheimer's disease composed of aggregated tau protein. fda.govlilly.comnih.govresearchgate.netnih.govcapes.gov.br Screening for binding to other neuro-receptors or binding sites has also indicated uniformly low binding affinity, suggesting that the tracer primarily targets β-amyloid plaques. snmjournals.org While this compound F-18 shows significant correlation with biochemical measures of Aβ42, studies suggest it binds only weakly, if at all, to Aβ40. doi.org This may be related to the higher likelihood of Aβ42 being present in a β-pleated sheet structure compared to Aβ40. doi.org
Assessment of Non-Binding to Tau Protein and Neuroreceptors in In Vitro Models
In vitro studies have demonstrated that this compound F-18 exhibits binding to beta-amyloid aggregates. Using postmortem human brain homogenates containing beta-amyloid plaques, the dissociation constant (Kd) for this compound was determined to be 3.7 ± 0.3 nM. fda.govnih.govwikidoc.orglilly.com The binding to beta-amyloid aggregates has been further corroborated in postmortem human brain sections through various methods, including autoradiography, correlation studies with thioflavin S and traditional silver staining, and monoclonal antibody beta-amyloid-specific correlation studies. fda.govnih.govwikidoc.orglilly.com Crucially, in these in vitro studies, binding of this compound F-18 to tau protein and a panel of neuroreceptors was not detected. fda.govnih.govwikidoc.orglilly.comnucmedtutorials.com
| Target | In Vitro Binding (Kd) | Binding Detected |
|---|---|---|
| Beta-amyloid aggregates | 3.7 ± 0.3 nM | Yes |
| Tau protein | Not detected | No |
| Neuroreceptors | Not detected | No |
Research on Differentiation from Non-Amyloid Pathologies
Research indicates that this compound F-18 PET imaging can aid in differentiating between individuals with AD and those with non-AD types of neurodegeneration. neurology.org Studies have shown that this compound F-18 scans were negative in patients with certain non-amyloid pathologies like frontotemporal dementia (FTD) and primary progressive aphasia (PPA), while being positive in patients with AD or amnestic mild cognitive impairment (MCI). neurology.org This suggests the value of this compound F-18 in clinically discriminating between amyloid and non-amyloid driven cognitive impairments. neurology.org
Pharmacodynamic and Pharmacokinetic Characteristics in vivo Research
Blood-Brain Barrier Permeability and Cerebral Uptake Dynamics
Following intravenous injection, this compound F-18 is able to diffuse across the human blood-brain barrier. fda.govdrugbank.comwikidoc.orgrxlist.com This permeability allows the radiotracer to enter the brain and produce a detectable radioactivity signal throughout the cerebral tissue. fda.govdrugbank.comwikidoc.orgrxlist.com Studies in healthy volunteers have shown rapid distribution of the drug throughout the body, with a significant decrease in the percentage of injected F-18 radioactivity in the blood over time. Less than 5% of the injected radioactivity was present in the blood by 20 minutes post-administration, and this decreased to less than 2% by 45 minutes after administration. fda.govdrugbank.comwikidoc.org
Cerebral Perfusion and Differential Retention Mechanisms in Amyloid-Rich Brain Regions
Following its diffusion across the blood-brain barrier, cerebral perfusion contributes to the decrease of this compound F-18 content in the brain. fda.govdrugbank.comwikidoc.orgrxlist.com However, the compound exhibits differential retention in brain areas containing beta-amyloid aggregates compared to regions lacking these aggregates. fda.govdrugbank.comwikidoc.orgrxlist.com This selective retention in amyloid-rich regions is the basis for the PET imaging signal that allows for the estimation of amyloid plaque density. fda.govdrugbank.comwikidoc.orgrxlist.com The differential retention mechanism is a key pharmacodynamic characteristic enabling the visualization of amyloid plaques.
Time-Activity Curves and Signal Stabilization Dynamics in Brain Tissue
The time-activity curves for this compound F-18 in the brain of subjects with positive scans demonstrate a continual increase in signal from time zero through approximately 30 minutes post-administration. fda.govdrugbank.comwikidoc.orgrxlist.comlilly.com Following this initial increase, the signal values tend to stabilize and remain relatively stable thereafter for up to at least 90 minutes post-injection. fda.govdrugbank.comwikidoc.orgrxlist.comlilly.com This stabilization phase within the 30-90 minute window is important for image acquisition and interpretation, as it allows for reliable assessment of the differential retention of the radiotracer in amyloid-laden areas. fda.govdrugbank.comwikidoc.orgrxlist.com Differences in signal intensity between brain regions with specific this compound F-18 retention and those with non-specific retention form the basis for image interpretation methods. fda.govrxlist.comlilly.com
| Time Post-administration | Signal Dynamics in Positive Scans |
|---|---|
| 0-30 minutes | Continual signal increase |
| 30-90+ minutes | Stable signal values |
Radiochemistry and Production Methodologies for Research Applications
Production of Fluorine-18 Radionuclide for Radiopharmaceutical Synthesis
Fluorine-18 (18F) is a crucial radioisotope for PET imaging due to its decay characteristics and half-life openmedscience.comwikipedia.org. Its production primarily relies on cyclotron-based methodologies. openmedscience.comnih.gov
Cyclotron-Based Production Methodologies
The most common method for producing 18F involves bombarding a target material with high-energy protons accelerated by a cyclotron. openmedscience.comwikipedia.orgnih.gov This process requires sophisticated equipment and stringent quality control measures. openmedscience.com The cyclotron accelerates protons to high velocities, which then collide with the target atoms, inducing a nuclear reaction that yields 18F. openmedscience.com
Target Materials and Nuclear Reactions (e.g., O-18(p,n)F-18)
The predominant nuclear reaction used for 18F production is the 18O(p,n)18F reaction. openmedscience.comwikipedia.org This involves bombarding a target enriched with the stable isotope Oxygen-18 (18O) with protons (p), resulting in the emission of a neutron (n) and the formation of Fluorine-18 (18F). openmedscience.comwikipedia.org
When the target material is liquid enriched H218O, an aqueous solution containing the 18F-fluoride ion ([18F]F-) is obtained. openmedscience.comnih.gov This form of 18F is widely used in nucleophilic radiofluorination reactions. nih.govacs.org Alternatively, if the target is 18O2 gas, 18F–F2 gas is produced, which is used in electrophilic methods. nih.gov The choice of target material and production method depends on the desired chemical form of 18F for subsequent synthesis. nih.gov
The targetry system is critical for efficient and safe synthesis, often involving materials like aluminum or silver that can withstand the high radiation and heat generated during bombardment. openmedscience.com Enriched 18O-water targets typically contain a high percentage of 18O to maximize 18F yield. openmedscience.com After bombardment, the 18F is separated and purified from the target material, frequently using ion exchange chromatography. openmedscience.com
Radiosynthetic Pathways of Florbetapir (B607462) F-18
The radiosynthesis of this compound F-18 (also known as [18F]AV-45) is typically achieved through nucleophilic radiofluorination techniques.
Nucleophilic Radiofluorination Techniques
Nucleophilic radiofluorination is a common strategy for incorporating 18F into radiopharmaceuticals. nih.govacs.org This method utilizes the [18F]F- ion, which is typically produced from the 18O(p,n)18F reaction on enriched water targets. openmedscience.comnih.govacs.org The aqueous solution of [18F]F- obtained from the cyclotron is treated with a suitable salt and, if necessary, a complexing agent, followed by evaporation of water, often assisted by azeotropic distillation with acetonitrile. nih.govacs.org Once dried, the fluoride (B91410) ion can participate in nucleophilic substitution reactions. nih.govacs.org
Precursor Design and Selection for Efficient Labeling
Efficient radiosynthesis of this compound F-18 relies on the design and selection of an appropriate precursor molecule. The precursor for this compound F-18 is typically an O-tosylated derivative that is N-BOC-protected. This precursor contains a leaving group (tosylate) that can be displaced by the nucleophilic [18F]F- ion. The use of a tosylate precursor has been reported to be beneficial, partly because the tosylate generated during the radiofluorination can be readily removed chromatographically from the final product. An example of such a precursor is referred to as AV-105.
Optimization of Reaction Conditions for Radiochemical Yield
Optimizing reaction conditions is crucial for achieving high radiochemical yield and purity of this compound F-18. Key parameters that are typically explored include solvent, temperature, counterion, and concentration. acs.org
Studies have reported automated synthesis methods for [18F]AV-45 using a tosylate precursor. One reported method involves nucleophilic radiofluorination of the O-tosylated precursor in anhydrous dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, followed by acid hydrolysis to remove the N-Boc protecting group.
Reported reaction conditions and yields for the radiosynthesis of [18F]AV-45:
| Condition/Parameter | Reported Value(s) | Source(s) |
| Solvent | Anhydrous DMSO | |
| Fluorination Temperature | 115°C, 120°C, 130°C | |
| Fluorination Time | 10 minutes | |
| Deprotection Acid | HCl (e.g., 3 M HCl, 3.33 N HCl/H2O) | |
| Deprotection Temperature | 120°C, 130°C, 100°C | |
| Deprotection Time | 5 minutes | |
| Radiochemical Yield (decay-corrected) | 20%-40%, 25.4 ± 7.7%, 42.7 ± 5.9%, 49 ± 3% | nih.gov |
| Synthesis Time (total) | ~60 minutes, 105 minutes, 51 minutes, 55 minutes | nih.gov |
| Radiochemical Purity | >95%, >98%, >99% | nih.gov |
| Specific Activity (EOS) | >100 Ci/mmol, 37-185 GBq/mmol, 470 ± 135 GBq/µmol, 72.9 ± 10.2 MBq/μg, 338 ± 55 GBq/μmol | nih.gov |
Optimization efforts aim to maximize the radiochemical yield while minimizing synthesis time and ensuring high radiochemical purity. nih.gov Solid phase extraction (SPE) is often employed for purification of the crude reaction mixture, offering a simpler and more scalable alternative to preparative HPLC in some cases.
Post-Synthesis Purification and Quality Control Methodologies (e.g., Reversed-Phase HPLC)
Following the radiosynthesis, purification is a critical step to isolate the this compound F-18 from unreacted precursor, side products, and other chemical impurities. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a standard technique employed for this purpose in the production of this compound F-18 for research applications.
Semi-preparative HPLC is often used to purify the crude reaction mixture. The product fraction containing purified this compound F-18 is collected. This fraction is then typically diluted with water or buffer and further processed, often using solid-phase extraction (SPE) cartridges (e.g., C18 cartridges) to remove residual solvents and buffer salts and to formulate the final product in a suitable vehicle for injection. While HPLC is a common purification method, research is also exploring simplified SPE-based purification methods to improve efficiency and yield.
Other QC tests may include assessing chemical purity (e.g., by UV detection during HPLC), measuring specific activity (the amount of radioactivity per unit mass of the compound), and testing for the absence of residual solvents and other potential contaminants. The quality control procedures for [18F]this compound are often performed in accordance with pharmacopeia standards.
The table below summarizes typical radiochemical yield and purity data reported for this compound F-18 production in research settings:
| Production Method (Automated Synthesizer) | Radiochemical Yield (Non-decay corrected) | Radiochemical Purity | Reference |
| Sumitomo modules | 25.4 ± 7.7% (n=19) | 95.3 ± 2.2% (n=19) | |
| Sumitomo CFN-MPS200 | ~14% | >98% | |
| Tracerlab FXF-N | 14.8 ± 2.1% (n=4) | >95% |
Implications of Fluorine-18 Half-Life for Radiotracer Distribution and Imaging Window Optimization in Research Settings
Fluorine-18 has a half-life of approximately 109.7 minutes (about 1.8 hours). This relatively short half-life is a key factor influencing the production, distribution, and imaging protocols for this compound F-18 in research settings.
The half-life dictates that the radiosynthesis and purification must be completed efficiently to maximize the available radioactivity for imaging. The total synthesis time, typically around 60-105 minutes, represents a significant portion of the half-life.
For research studies, the half-life of [18F] has direct implications for the timing of PET scans after radiotracer administration. Following intravenous injection, this compound F-18 rapidly distributes throughout the body and crosses the blood-brain barrier. The tracer then begins to clear from areas without significant beta-amyloid deposition, while being retained in regions containing plaques.
The optimal imaging window for this compound F-18 PET scans in research is determined by the time it takes for non-specific binding and vascular activity to clear from the brain, allowing for sufficient contrast between amyloid-rich and amyloid-poor regions. Research indicates that brain uptake of this compound F-18 maximizes within minutes of injection and clears rapidly during the first 30 minutes. Clearance slows significantly after 30 minutes, reaching a relatively steady state between approximately 30 and 90 minutes post-injection.
Therefore, the recommended window for starting this compound F-18 PET scans in research studies is typically between 30 and 50 minutes after injection, although scans may be acquired as early as 30 minutes and potentially up to 80 or 90 minutes post-injection while maintaining stable values. The 109.7-minute half-life of [18F] is sufficiently long to allow for this uptake and retention period and provides a practical imaging window for research protocols.
The longer half-life of [18F] compared to isotopes like Carbon-11 (11C, half-life ~20 minutes) is advantageous for wider distribution of the radiotracer from production sites to research centers and allows for longer imaging protocols if needed. However, it also means that radioactive decay needs to be carefully considered when calculating administered doses and interpreting imaging data, particularly in studies involving delayed scans or when comparing results from scans performed at different times post-injection.
The residual [18F] activity in circulation during the imaging window is primarily in the form of polar metabolites. While this compound F-18 shows differential retention in areas with beta-amyloid aggregates, there is also non-specific uptake, particularly in white matter, which needs to be considered in image analysis and interpretation in research studies.
Preclinical Research and Translational Validation
In Vitro and Ex Vivo Studies Validating Amyloid-Beta Binding
In vitro and ex vivo studies have consistently demonstrated the high affinity and specificity of Florbetapir (B607462) F-18 for binding to Aβ aggregates. In vitro binding studies using homogenates of postmortem Alzheimer's disease (AD) brain tissues have shown that this compound F-18 binds to β-amyloid plaques with high affinity, reporting a dissociation constant (Kd) of approximately 3.7 ± 0.3 nM. The maximum binding capacity (Bmax) in AD brain tissue was found to be 8800 ± 1600 fmol/mg protein.
Autoradiography studies performed on sections of postmortem human brain tissue from subjects with varying degrees of neurodegenerative pathology have further validated the selective binding of this compound F-18 to Aβ deposits. These studies have shown strong quantitative correlations between the intensity of this compound F-18 tissue binding and the density of Aβ plaques as identified by standard neuropathological methods, including silver staining, thioflavin S fluorescence, and immunohistochemistry using antibodies recognizing different epitopes of the Aβ peptide. Importantly, this compound F-18 has been shown not to bind to neurofibrillary tangles, another hallmark pathology of AD, indicating its specificity for amyloid pathology.
Ex vivo studies in transgenic mice models of amyloidosis have also been conducted to evaluate this compound F-18 binding to amyloid deposits in brain tissue. These studies have allowed for the determination of binding affinity in a living system context and provided further evidence of the tracer's ability to target amyloid plaques.
The in vitro and ex vivo binding characteristics of this compound F-18 are summarized in the table below:
| Study Type | Sample Source | Binding Parameter | Value | Citation |
| In vitro binding | Postmortem human AD brain homogenates | Kd | 3.7 ± 0.3 nM | |
| In vitro binding | Postmortem human AD brain homogenates | Ki | 2.87 ± 0.17 nM | |
| In vitro binding | Postmortem human AD brain homogenates | Bmax | 8800 ± 1600 fmol/mg protein | |
| Ex vivo autoradiography | Transgenic mouse brain tissue | Binding to amyloid deposits | Demonstrated | |
| In vitro autoradiography | Postmortem human brain sections | Selective binding to Aβ | Demonstrated | |
| In vitro autoradiography | Postmortem human brain sections | No binding to neurofibrillary tangles | Demonstrated |
Animal Models in this compound F-18 Research
Animal models have played a crucial role in the preclinical evaluation of this compound F-18, providing insights into its biodistribution, clearance kinetics, and its ability to detect amyloid pathology in a living system.
Evaluation of Biodistribution and Clearance Kinetics in Preclinical Species
Studies in preclinical species, such as mice and monkeys, have investigated the biodistribution and clearance kinetics of this compound F-18. These studies have shown rapid and transient uptake of the tracer in the normal brain. For instance, in mice, brain uptake was reported as 6.8% of the injected dose per gram at 2 minutes and 1.9% injected dose per gram at 60 minutes.
This compound F-18 is rapidly cleared from circulation following intravenous injection. The primary route of elimination in preclinical species, as observed in humans, is through hepatic metabolism, with subsequent excretion of metabolites via the hepatobiliary system. Studies in rhesus monkeys have also contributed to understanding the metabolic profile and clearance of the tracer.
Assessment of this compound F-18 in Transgenic Animal Models of Amyloidosis
Transgenic animal models that overexpress proteins involved in amyloid-beta production and aggregation have been valuable tools for assessing the in vivo performance of this compound F-18. Studies utilizing models such as APP/PS1 and 5XFAD mice, which develop amyloid plaques similar to those seen in AD, have demonstrated increased this compound F-18 binding in brain regions known to accumulate amyloid compared to wild-type control mice.
These studies have shown that this compound F-18 PET can detect amyloid deposition in these models and, in some cases, monitor the progression of amyloid accumulation over time. Comparative studies with other amyloid tracers like Florbetaben F-18 and PiB in these models have also been conducted to evaluate their respective binding characteristics and suitability for preclinical imaging. Beyond cerebral amyloidosis, this compound F-18 has also been explored in transgenic mouse models of islet amyloidosis (hIAPP mice) to investigate its potential for detecting amyloid deposits in the pancreas.
Correlative Studies: Preclinical PET Imaging with Postmortem Histopathology
A critical step in the validation of amyloid PET tracers is the correlation of in vivo imaging findings with postmortem histopathological examination of brain tissue. While much of the definitive correlative work for this compound F-18 has been performed in human subjects, the principle is applied in preclinical research to validate the tracer's performance in animal models.
Studies involving preclinical PET imaging with this compound F-18 in animal models are often followed by postmortem analysis of brain tissue from the same animals. This allows for direct comparison of the spatial distribution and density of the PET signal with the actual amyloid plaque load as determined by histological staining methods (e.g., thioflavin S, immunohistochemistry).
These correlative studies in preclinical models provide crucial validation that the signal observed in this compound F-18 PET scans accurately reflects the underlying amyloid pathology, reinforcing the translational relevance of the animal model findings to human AD. Strong quantitative correlations between preclinical PET measures and histopathological assessments of amyloid burden support the utility of this compound F-18 as a tool for evaluating therapeutic interventions aimed at reducing amyloid pathology in preclinical studies.
Clinical Research Methodologies and Image Analysis Techniques
PET Imaging Acquisition Protocols
Standardized PET imaging acquisition protocols are crucial for obtaining high-quality and comparable Florbetapir (B607462) F-18 scans in clinical research. These protocols define parameters such as acquisition duration and the timing of imaging relative to radiotracer administration.
Optimized Acquisition Durations for Static Imaging
For static imaging with this compound F-18, a 10-minute acquisition duration is commonly recommended . Studies have shown that a 10-minute acquisition provides comparable results to longer durations, such as 20 minutes, in terms of mean cortical to cerebellar Standardized Uptake Value Ratio (SUVR) results . While dynamic acquisition is also possible, static imaging over a defined period is a standard approach .
Standardized Imaging Windows Post-Radiotracer Administration for Research Reproducibility
The timing of image acquisition relative to the intravenous injection of this compound F-18 is critical due to the tracer's pharmacokinetics. Brain uptake of this compound F-18 maximizes within minutes of injection and then clears rapidly from circulation during the first 30 minutes. Clearance slows significantly after 30 minutes, reaching a steady state between 40-50 minutes and remaining stable until 90 minutes post-injection .
The recommended window for starting a this compound F-18 PET scan is typically 30 to 50 minutes after injection . In many clinical studies, images are acquired starting around 50 minutes post-injection . However, scans may start as early as 30 minutes and as late as 80 minutes after injection . Adhering to a standardized imaging window is essential for research reproducibility and comparability of results across different sites and studies .
Image Reconstruction and Preprocessing Techniques
After PET data acquisition, image reconstruction and preprocessing techniques are applied to generate interpretable and quantifiable images. These steps correct for various physical factors and prepare the images for analysis.
Iterative reconstruction algorithms, such as ordered-subsets expectation maximization (OSEM), are generally recommended for this compound F-18 imaging, although filtered backprojection is also acceptable . The optimal number of iterations and subsets may be less than that used for other tracers like 18F-FDG, as amyloid images can have lower count rates depending on plaque density . A matrix size of 128x128 was used in clinical trials, though finer matrices like 256 or 336 can be used on late-model scanners . A post-reconstruction Gaussian filter with a full width at half maximum (FWHM) of 3-5 mm is typically applied .
Spatial Normalization to Standard Brain Atlases (e.g., Montreal Neurological Institute Space)
Spatial normalization is a crucial preprocessing step that aligns individual patient brains to a standard anatomical space, such as the Montreal Neurological Institute (MNI) space . This allows for group-level analysis and application of predefined regions of interest (ROIs) from brain atlases . A semi-automated method for quantifying this compound F-18 PET images involves converting images to MNI space using a specialized this compound PET template . This approach can be performed without requiring subject-specific MRI scans . Spatial normalization can be achieved using methods implemented in software like Statistical Parametric Mapping (SPM), with visual checks to ensure proper alignment .
Motion Correction and Attenuation Correction Algorithms
Motion during a PET scan can introduce artifacts and reduce accuracy . Motion correction algorithms are applied to minimize the impact of patient movement, often by realigning dynamic frames .
Attenuation correction is essential to account for the absorption of photons by tissues . This is typically performed using data from a computed tomography (CT) scan acquired as part of a PET/CT scan . Low-dose CT protocols are generally adequate for attenuation correction in amyloid PET/CT . While CT-based attenuation correction is standard, research is also exploring methods to synthesize attenuation maps from MRI images for PET/MR scanners . Appropriate scatter and energy corrections should also be applied .
Quantitative Image Analysis Methodologies
Quantitative analysis of this compound F-18 PET images provides objective measures of amyloid burden. A widely used method is the calculation of the Standardized Uptake Value Ratio (SUVR) . SUVR is calculated as the ratio of tracer uptake in a target region of interest (ROI) to the uptake in a reference region .
Commonly used reference regions for this compound F-18 SUVR calculation include the whole cerebellum or cerebellar gray matter, as these regions are typically assumed to have low or no amyloid deposition even in subjects with cerebral cortical amyloid disease . Other potential reference regions explored in research include the pons and centrum semiovale . Studies have shown significant correlations between SUVR values, particularly when using the whole cerebellum as a reference, and neuropathological measures of amyloid deposition at autopsy .
Quantitative analysis methods can be semi-automated, involving spatial normalization and application of predefined ROIs to calculate mean cortical SUVRs . Research has compared different quantitative analysis methods, finding good correlation between methods like the SPM-based research method and automatic quantification methods . Optimal SUVR thresholds are derived to differentiate amyloid-positive from amyloid-negative scans, with studies suggesting thresholds such as 1.10 or 1.19 for the cortex-to-cerebellum SUVR . The Centiloid (CL) scale is another quantitative measure used, which standardizes amyloid PET results to a common scale .
Quantitative analysis, such as using SUVR, can improve the accuracy and confidence of visual assessment of this compound F-18 PET scans .
Example Data Table (Illustrative - based on search findings on SUVR values):
| Analysis Method | Reference Region | SUVR Threshold for Amyloid Positivity | Correlation with Autopsy Amyloid (r) | Agreement with Visual Reads (%) |
| Research Method (SPM-based) | Cerebellum | 1.10 | Not specified in source | 96.3% (vs sPAP) |
| sPAP (Automatic Quantification) | Cerebellum | 1.12 (corresponding to 1.10 research) | Not specified in source | 96.3% (vs Research Method) |
| Semi-Automated Method | Whole Cerebellum | > 1.10 | 0.71-0.75 | 100% (YCN), High (Autopsy cases) |
| Quantitative Assessment | Not specified (using Amyquant®) | 1.19 | Not specified in source | 95.9% (vs Visual Interpretation) |
Note: This table is compiled from findings across multiple sources and represents illustrative data points regarding quantitative analysis of this compound F-18 PET. Specific values and correlations may vary depending on the study design, population, and exact methodologies used.
Detailed Research Findings Examples:
A study comparing two quantitative analysis methods, a research method based on SPM and an automatic method (syngo.PET Amyloid Plaque - sPAP), in over 600 subjects found a high correlation (r=0.99) between the cortex-to-cerebellum SUVRs calculated by both methods.
Linear regression was used to convert the research method's SUVR threshold for positivity (1.10) to a corresponding threshold for sPAP (1.12), resulting in 96.3% agreement in categorization for the studied images.
A semi-automated quantification method using static 10-minute PET images and normalizing to the whole cerebellum demonstrated significant correlations (r=0.71-0.75) between mean cortical SUVR values and different pathological measures of amyloid deposition at autopsy. This method also effectively discriminated autopsy-identified amyloid-positive and negative cases using a whole cerebellum SUVR threshold of 1.10.
In a study evaluating the clinical impact of this compound F-18 PET, quantitative analysis using SUVR and the Centiloid scale showed excellent agreement with visual interpretation, with an optimal SUVR cutoff of 1.19.
Selection and Validation of Reference Regions
The choice and definition of the reference region significantly influence SUVR calculations. An ideal reference region should have minimal or no specific binding of the radiotracer and stable uptake across different disease states and over time. Several brain regions have been explored as potential reference regions for this compound F-18 PET imaging.
Commonly adopted reference regions include the whole cerebellum, cerebellar gray matter, pons, and eroded subcortical white matter. The whole cerebellum is frequently used because it is relatively spared of Aβ pathology until late stages of AD. Eroded white matter has also been utilized, offering advantages such as being further from the edge of the axial field of view, potentially reducing noise, and showing promise in detecting longitudinal changes in Aβ.
Studies have investigated the performance of different reference regions. For instance, research exploring four reference regions (whole cerebellum, cerebellar gray, pons, and centrum semiovale) found significant correlations between mean cortical SUVR (mcSUVR) values and neuropathological measures of amyloid deposition at autopsy, with the whole cerebellum showing the strongest correlation across pathological measures. Another study assessing reference region performance in cognitively normal subjects determined to be Aβ-negative found higher variability with cerebellar regions (7%–11%) compared to white matter regions (4%–7%).
Selection and Validation of Reference Regions (e.g., Whole Cerebellum, Cerebellar Gray Matter, Pons, Centrum Semiovale, Eroded Subcortical White Matter)
The selection and validation of reference regions are critical steps in ensuring the accuracy and reliability of quantitative amyloid PET analysis. The whole cerebellum is a widely accepted reference region due to its relative lack of amyloid deposition in early AD. However, other regions like cerebellar gray matter, pons, and various white matter regions, including the centrum semiovale and eroded subcortical white matter, have also been investigated.
Research has shown that the choice of reference region can impact the dynamic range and variability of SUVR values. For example, using a white matter reference region has been found to reduce the dynamic range of this compound SUVR compared to the whole cerebellum. The use of eroded white matter as a reference region has been explored for longitudinal studies due to its shared axial location with the cortex and larger size, potentially making it less sensitive to noise.
Validation of reference regions often involves correlating SUVR values derived using these regions with postmortem neuropathological assessments of amyloid burden. Studies have demonstrated significant correlations between mcSUVR values calculated with different reference regions and pathological measures of amyloid deposition.
Derivation of Mean Cortical SUVR (mcSUVR)
Mean cortical SUVR (mcSUVR) is a composite measure representing the average amyloid burden across several cortical regions known to be vulnerable to amyloid deposition. These regions typically include the frontal, temporal, and parietal cortices, as well as the anterior and posterior cingulate gyrus and precuneus.
Studies have shown that mcSUVR values derived using different reference regions, such as the whole cerebellum, correlate significantly with measures of amyloid pathology at autopsy. mcSUVR has also been used to differentiate between groups with varying degrees of cognitive impairment and amyloid burden.
Data Table: Mean Cortical SUVR (mcSUVR) by Diagnostic Group
Based on research findings, mean cortical SUVR values differ across diagnostic groups. The following table illustrates representative data:
| Diagnostic Group | N | Mean Cortical SUVR (mcSUVR) (Mean ± SD) |
| AD Dementia | 45 | 1.40 ± 0.27 |
| Mild Cognitive Impairment (MCI) | 60 | 1.20 ± ? |
| Healthy Controls (HC) | 78 | 1.05 ± 0.16 |
Note: The specific standard deviation for MCI was not available in the provided text snippets for this particular study . The mean values are representative of findings where significant differences were observed between groups.
Development and Validation of Automatic and Semiautomated Quantification Methods
Manual delineation of regions of interest (ROIs) for SUVR calculation can be time-consuming and prone to variability. To address this, automatic and semiautomated quantification methods have been developed and validated for this compound F-18 PET imaging. These methods aim to provide more standardized, reproducible, and efficient analysis.
Examples of such methods include approaches based on statistical parametric mapping (SPM) and commercial software like syngo.PET Amyloid Plaque (sPAP). These methods typically involve the registration of PET images to a standard template space, where predefined target and reference regions are located. Automated software can calculate SUVR values without requiring manual input for ROI placement.
Validation studies have compared automatic and semiautomated methods to manual approaches and established research methods. Research comparing an SPM-based research method and syngo.PET Amyloid Plaque found a high correlation (r=0.99) between the mean cortical SUVRs calculated by the two methods in a large cohort. Another study comparing automatic and manual techniques for quantifying this compound binding found that while there was a trend for slightly lower SUVRs with the manual method, the automated method showed better correlation with expert visual reads and psychometric variables.
Data Table: Correlation Between Research SUVR and sPAP SUVR
A study comparing SPM-based research SUVRs and syngo.PET Amyloid Plaque (sPAP) SUVRs demonstrated a strong correlation:
| Method | Correlation (r) |
| Research vs. sPAP | 0.99 |
Data based on a study with 678 subjects.
Determination of Quantitative Thresholds for Amyloid Positivity
Quantitative thresholds for SUVR are established to classify scans as amyloid-positive or amyloid-negative. These thresholds are typically determined based on studies correlating this compound F-18 PET findings with postmortem neuropathology or by evaluating uptake levels in young healthy control cohorts with a low likelihood of amyloid pathology.
A commonly cited threshold for this compound F-18 SUVR indicating pathological levels of amyloid associated with AD is ≥ 1.17. Another threshold of > 1.08 has been used to signify the presence of any identifiable Aβ, based on the upper limit from a cohort of young healthy individuals. A threshold of > 1.10 for mcSUVR has also been shown to effectively discriminate autopsy-identified amyloid-positive and amyloid-negative cases and correctly classify young cognitively normal subjects as amyloid-negative.
The selection of an appropriate threshold is crucial for accurate classification and can impact the sensitivity and specificity of the PET scan for detecting amyloid pathology. Studies continue to refine these thresholds and evaluate their performance in diverse populations.
Data Table: Quantitative Thresholds for Amyloid Positivity
| Threshold (SUVR) | Interpretation | Basis |
| ≥ 1.17 | Pathological levels of amyloid associated with AD | Correlation with postmortem neuropathology |
| > 1.08 | Presence of any identifiable Aβ | Upper limit in young healthy controls |
| > 1.10 (mcSUVR) | Discrimination of amyloid positive/negative cases | Correlation with autopsy, classification of young healthy controls |
These thresholds are based on various research studies.
Brain Amyloid Smoothing Scores (BASS)
The Brain Amyloid Smoothing Score (BASS) is a quantitative metric that has been explored in the analysis of amyloid PET images, including those acquired with this compound F-18. BASS is derived from the volume-to-surface ratio of a segmented amyloid volume of interest (VOI). This score is intended to provide a measure related to the distribution and morphology of amyloid deposition.
Research has investigated the utility of BASS in differentiating between diagnostic groups and predicting cognitive decline. Studies have shown that BASS values are significantly different between converters (patients with MCI who progress to AD) and nonconverters. BASS has been used in conjunction with other imaging biomarkers, such as SUVR and brain atrophy indices, to improve the prediction of AD progression in patients with MCI.
While BASS has shown promise as a quantitative parameter for assessing beta-amyloid brain deposition, further research is ongoing to fully understand its clinical utility and optimal application.
Qualitative Visual Interpretation Methodologies and Assessment of Inter-Reader Variability
Qualitative visual interpretation is a fundamental method for assessing this compound F-18 PET scans, where trained readers visually evaluate the pattern of tracer uptake in the brain to determine the presence or absence of significant amyloid deposition. This typically involves classifying scans as either amyloid-positive or amyloid-negative based on predefined criteria.
However, visual interpretation of this compound F-18 PET scans has been associated with concerns regarding inter-reader variability. Disagreements between readers can occur, potentially impacting the consistency and reliability of interpretations, especially in cases with uptake levels near the threshold for positivity.
To address inter-reader variability, reader training programs have been implemented. These programs aim to standardize interpretation criteria and improve consistency among readers. Studies have shown that incorporating quantitative information, such as SUVR, as an adjunct to visual interpretation can significantly improve inter-reader agreement.
Research evaluating inter-reader variability in this compound F-18 PET interpretation has reported varying levels of agreement depending on the interpretation method used. One study found complete inter-reader agreement in 20 out of 30 cases using qualitative interpretation alone, which increased to 27 out of 30 cases with the adjunct use of SUVR. The kappa coefficient, a measure of inter-reader agreement, was significantly higher when SUVR was used (κ = 0.92) compared to qualitative assessment alone (κ = 0.69). Another study reported a kappa statistic of 0.58 for three raters using a binary scale for visual interpretation.
The difficulty in visually interpreting this compound F-18 PET scans, including the observed inter-reader variability, might be partly attributed to non-specific binding of the tracer, particularly in white matter.
Data Table: Inter-Reader Agreement with and Without SUVR
A study assessing inter-reader agreement in this compound F-18 PET interpretation demonstrated improved agreement with the use of SUVR:
| Interpretation Method | Complete Agreement (Cases out of 30) | Kappa Coefficient (κ) |
| Qualitative Only | 20 | 0.69 |
| Qualitative + SUVR | 27 | 0.92 |
Data based on a study with 5 readers interpreting 30 cases.
Incorporating different visual criteria for amyloid imaging assessment may also help to reduce inter-reader variability in clinical practice. Despite the challenges, visual interpretation remains a key component of assessing this compound F-18 PET scans, particularly when performed by trained readers.
Test-Retest Reproducibility and Reliability Assessment in Human Subjects
Test-retest reproducibility and reliability assessments are critical for evaluating the consistency of PET imaging biomarkers like this compound F-18, particularly when used for longitudinal studies or monitoring disease progression. Studies have investigated the reproducibility of this compound F-18 PET imaging in human subjects, including both patients with Alzheimer's disease (AD) and cognitively healthy controls.
Visual interpretation of this compound F-18 PET images also shows high reliability. In test-retest assessments, the agreement between test and retest scans based on visual reads for classifying images as amyloid-positive or amyloid-negative was high, with a kappa statistic of 0.89 (95% confidence interval, 0.69–1.0). Intrareader agreement for visual classification was also reported to be high, with kappa values greater than 0.86 for all three readers in one study.
Further studies using different quantitative analysis methods and reference regions have also reported good test-retest reliability for this compound F-18. Test-retest reliability coefficients (r) for plasma input-derived distribution volume ratio, Simplified Reference Tissue Model (SRTM)-derived non-displaceable binding potential (BPND), and SUVR (50–70) were reported as 0.88, 0.91, and 0.86, respectively, in a tracer kinetic modeling study. This study also indicated that quantitative methods performed slightly better than semi-quantitative methods like SUVR in terms of test-retest repeatability across various regions of interest.
The reproducibility of this compound F-18 SUVR has been reported to be 2.4% ± 1.4%, which is comparable to the test-retest variability reported for other amyloid imaging agents. Studies evaluating test-retest distribution within the brains of subjects have shown that images maintain signal distribution reproducibility when evaluated qualitatively and quantitatively using automated assessment of SUV in pre-specified brain regions.
The following table summarizes some key findings from test-retest reproducibility studies on this compound F-18 PET imaging:
| Study Population | Image Analysis Method | Metric | Result | Citation |
| AD Subjects (n=10) | Semiautomated SUVR | Mean Intrasubject Test-Retest Variability (Cortical Average) | 2.4% ± 1.41% | |
| Healthy Controls (n=10) | Semiautomated SUVR | Mean Intrasubject Test-Retest Variability (Cortical Average) | 1.5% ± 0.84% | |
| Combined (AD and Controls) | Semiautomated SUVR | Overall SUVR Test-Retest Correlation | 0.99 | |
| Combined (AD and Controls) | Visual Read | Kappa Statistic (Aβ Classification) | 0.89 (0.69–1.0 CI) | |
| Combined (AD and Controls) | Visual Read | Intrareader Kappa | > 0.86 | |
| AD Patients (n=8), Controls (n=8) | Plasma Input Model | Test-Retest Reliability (Distribution Volume Ratio) | r = 0.88 | |
| AD Patients (n=8), Controls (n=8) | SRTM | Test-Retest Reliability (BPND) | r = 0.91 | |
| AD Patients (n=8), Controls (n=8) | SUVR (50–70) | Test-Retest Reliability | r = 0.86 |
These findings collectively support the reliability of this compound F-18 PET for assessing cerebral amyloid burden in human subjects.
Clinical Utility and Diagnostic Performance in Research Settings
Assessment of Amyloid-Beta Plaque Burden in vivo in Cognitive Impairment Syndromes
Florbetapir (B607462) F-18 PET allows for the non-invasive detection and estimation of amyloid-beta plaque density in the brains of living subjects with cognitive impairment. Studies have utilized this compound F-18 to image amyloid-beta aggregates in populations including those with mild cognitive impairment (MCI) and clinically diagnosed Alzheimer's disease dementia, as well as cognitively normal controls. The tracer's ability to bind selectively to amyloid-beta in human brain tissue supports its use as an amyloid PET ligand.
Correlation with Postmortem Neuropathological Quantitation of Amyloid-Beta Deposition
Research has demonstrated a strong correlation between this compound F-18 binding observed during PET imaging in living subjects and the quantitative assessment of amyloid-beta deposition in postmortem brain tissue. Studies comparing in vitro this compound F-18 binding in autopsy brain tissue with amyloid-beta density measured by neuropathological methods, such as silver staining, thioflavin S fluorescence, and immunohistochemistry, have shown significant correlations. For instance, strong quantitative correlations were found between this compound F-18 tissue binding and amyloid-beta plaques identified by light microscopy and immunohistochemical measurements. This correlation validates the use of this compound F-18 PET as a tool to identify the presence of Alzheimer's disease pathology in patients with signs and symptoms of progressive cognitive impairment. One study showed that the percentage of postmortem cortical amyloid burden correlated significantly with median this compound F-18 scores (Spearman's rho=0.78; p<0.0001). Furthermore, studies comparing antemortem this compound F-18 PET signal intensity with postmortem biochemical measurements of Aβ40 and Aβ42 indicated a significant correlation primarily with Aβ42, suggesting that this compound F-18 binding may largely reflect the concentrations of Aβ42.
Differentiation of Alzheimer's Disease from Other Neurodegenerative Dementias
This compound F-18 PET imaging can aid in differentiating Alzheimer's disease from other neurodegenerative conditions. A negative this compound F-18 scan, indicating sparse to no fibrillar amyloid plaques, is generally considered inconsistent with a diagnosis of AD, effectively helping to rule out AD as the cause of cognitive impairment. Conversely, a positive scan suggests the presence of moderate to frequent amyloid neuritic plaques, which is characteristic of AD. This can help distinguish AD from dementias where amyloid burden is typically low or absent, such as many cases of frontotemporal dementia (FTD). Studies have shown significantly higher cortical this compound F-18 uptake in AD patients compared to those with FTD and healthy controls in various brain regions.
Utility in Cases with Ambiguous or Atypical Cognitive Symptoms
This compound F-18 is particularly useful in research settings for evaluating patients with ambiguous or atypical cognitive symptoms, where the underlying cause of cognitive decline is unclear. In such cases, amyloid PET can help confirm or rule out AD pathology, providing valuable information to guide diagnosis and further investigation. Studies have shown that this compound F-18 imaging was primarily used to investigate patients with atypical clinical features or those with young-onset dementia. It has been found useful in individuals with multiple possible causes of cognitive impairment.
Impact on Diagnostic Confidence in Clinical Research Settings
The results of this compound F-18 PET imaging have a notable impact on diagnostic confidence in clinical research settings. Amyloid PET results inconsistent with a previous diagnosis can lead to significant changes in the diagnosis and the level of diagnostic confidence. Studies have shown that diagnostic confidence in an AD diagnosis increased significantly in patients with amyloid-positive scans and decreased significantly in those with amyloid-negative scans. For example, in one study, diagnostic confidence in AD diagnosis increased by 15.2% in amyloid-positive cases and decreased by 29.9% in amyloid-negative cases. Amyloid PET using this compound F-18 has been shown to substantially enhance diagnostic confidence in both AD and non-AD diagnoses.
Prognostic Value for Cognitive Decline in At-Risk Populations
This compound F-18 PET imaging has demonstrated prognostic value for predicting future cognitive decline in populations considered to be at risk. Detecting amyloid-beta pathology using this compound F-18 PET can identify individuals at increased risk for progressive cognitive decline.
Prediction of Conversion from Mild Cognitive Impairment (MCI) to Alzheimer's Disease Dementia
This compound F-18 PET is a valuable tool for predicting the conversion from Mild Cognitive Impairment (MCI) to Alzheimer's disease dementia in research studies. Studies have shown that MCI subjects with positive amyloid scans are at a higher risk of progressing to AD dementia compared to those with negative scans. In a longitudinal study, MCI subjects classified as amyloid-positive by this compound F-18 PET showed significantly greater cognitive worsening over time compared to amyloid-negative MCI subjects on various cognitive assessments. For instance, amyloid-positive MCI subjects demonstrated greater worsening on the ADAS-Cog over 36 months. While this compound F-18 PET is a recognized biomarker for amyloid-beta pathology in AD, its predictive value for conversion from MCI to AD is often evaluated in conjunction with other biomarkers and clinical factors. Combining amyloid PET with other predictors, such as FDG-PET and non-imaging variables, can improve the accuracy of stratifying patients according to their conversion risk.
Here is a summary of some research findings related to the predictive value of this compound F-18 in MCI conversion:
| Study Population (MCI) | Baseline Amyloid Status (this compound F-18) | Follow-up Period | Outcome | Key Finding | Source |
| 52 subjects | 37% Aβ+ (19/52), 63% Aβ- (33/52) | 36 months | Cognitive decline (ADAS-Cog, MMSE, etc.) | Aβ+ MCI showed greater worsening on ADAS-Cog (5.66 ± 1.47 vs -0.71 ± 1.09, P = 0.0014) and other tests. | |
| 45 patients | 53% positive (24/45) | 48 months | Progression to AD dementia | 87.5% of PET-positive MCI progressed to AD dementia vs 0% of PET-negative. Predictive accuracy 94%. | |
| 319 patients | Evaluated using PES of Aβ-ADCRP | 5 years | Conversion to AD dementia | Combined model (amyloid PET, FDG PET, non-imaging) yielded best prediction accuracy. |
This compound F-18: Evaluation of Diagnostic Accuracy (Sensitivity and Specificity) in Diverse Research Cohorts
This compound F-18 (Amyvid) is a radioactive diagnostic agent used in Positron Emission Tomography (PET) imaging to estimate β-amyloid neuritic plaque density in the brains of adult patients experiencing cognitive impairment . Its clinical utility has been extensively evaluated in diverse research cohorts to determine its diagnostic accuracy, particularly its sensitivity and specificity in detecting amyloid pathology compared to post-mortem histopathology, which is considered the gold standard .
Research studies have consistently shown that this compound F-18 PET imaging demonstrates high sensitivity and specificity for detecting moderate to frequent neuritic plaques . A pivotal study involving an end-of-life cohort of 59 participants with various cognitive statuses (including Alzheimer's disease, other dementia disorders, mild cognitive impairment, and cognitively normal individuals) compared visual binary reads of this compound scans with neuropathological neuritic plaque density scores . Using a majority read interpretation from five readers, this compound F-18 showed a sensitivity of 92% (95% CI 78–98%) and a specificity of 100% (95% CI 80–100%) in detecting moderate-to-frequent plaques in participants who had an autopsy within 2 years of imaging . For those who had an autopsy within 1 year, the sensitivity was 96% (95% CI 80–100%) and specificity remained 100% (95% CI 78–100%) .
A meta-analysis of studies evaluating the diagnostic accuracy of 18F-labeled amyloid PET tracers, including this compound F-18, in Alzheimer's disease found generally high pooled sensitivity and specificity values for all tracers . Specifically, a meta-analysis including 19 studies and 682 patients with AD reported a sensitivity of 89.6% and a specificity of 87.2% for this compound F-18 in differentiating AD patients from normal controls .
Studies have also investigated the performance of this compound F-18 in differentiating between different cognitive states. While amyloid PET generally shows high sensitivity and specificity for distinguishing AD from normal controls, its specificity for differentiating AD from mild cognitive impairment (MCI) can be lower . However, amyloid PET can have predictive value in MCI for identifying individuals at higher risk of future cognitive decline and conversion to AD dementia .
Quantitative analysis methods, such as standardized uptake value ratios (SUVRs), have also been evaluated for their diagnostic performance. Studies have shown that global SUVR values can effectively distinguish between individuals with and without significant amyloid deposition . A study comparing this compound F-18 PET with F-18 FDG PET in patients with a clinical diagnosis of AD and controls reported sensitivity and specificity of 95% and 95%, respectively, for this compound F-18 scans when compared to clinical diagnosis .
The diagnostic performance of this compound F-18 has been assessed across diverse cohorts, including those with varying degrees of cognitive impairment and different clinical diagnoses . Findings from studies including participants with a range of cognitive statuses, from cognitively normal to advanced dementia, have supported the ability of this compound F-18 to distinguish individuals with differing levels of amyloid plaque density . The consistency of this compound F-18 findings with plasma AD biomarkers has also been explored, showing correlations between global SUVR and plasma Aβ42, Aβ42/Aβ40 ratio, and P-tau181 .
The following table summarizes some of the key findings on the diagnostic accuracy of this compound F-18 from research studies:
| Study Cohort Description | Reference Standard | Sensitivity (%) | Specificity (%) | Notes | Source |
| End-of-life cohort (n=59) with autopsy within 2 years | Neuropathological neuritic plaque density (moderate-to-frequent) | 92 | 100 | Majority visual read interpretation. | |
| End-of-life cohort (n=46) with autopsy within 1 year | Neuropathological neuritic plaque density (moderate-to-frequent) | 96 | 100 | Majority visual read interpretation. | |
| Patients with AD and cognitively normal subjects (Meta-analysis, 19 studies, n=682) | Clinical diagnosis (AD vs. Normal Controls) | 89.6 | 87.2 | Pooled values. | |
| Patients with clinical diagnosis of AD (n=19) and elderly controls (n=21) | Clinical diagnosis (AD vs. Controls) | 95 | 95 | Compared to F-18 FDG PET findings. | |
| Diverse cohort with varying cognitive statuses | Visual assessment compared to other amyloid tracers | 100 | 97 | Compared to PiB and Florbetazine. Visual interpretation. |
These findings highlight the robust performance of this compound F-18 PET imaging in accurately identifying the presence of amyloid pathology across various patient populations, serving as a valuable tool in the evaluation of cognitive impairment.
Longitudinal Studies and Monitoring Disease Progression
Tracking Amyloid-Beta Accumulation and Clearance Over Time in Cohort Studies
Florbetapir (B607462) F-18 PET imaging allows for the in vivo monitoring of amyloid-beta accumulation in the brain over time in longitudinal cohort studies . Research has demonstrated that individuals with higher levels of cortical Aβ at baseline, as detected by this compound F-18 PET, are at an increased risk for future cognitive progression compared to those with lower amyloid levels . Longitudinal follow-up of cohorts imaged with this compound F-18 is ongoing to determine if individuals who are amyloid-positive but clinically normal are in the preclinical stages of AD and will subsequently show cognitive decline .
Methodological Considerations for Longitudinal SUVR Measurement Stability
Accurate measurement of longitudinal Aβ change using amyloid PET imaging, including with this compound F-18, presents several challenges. Instability in the reference region measurement can lead to spurious changes in cortical regions of interest . To optimize the ability to measure longitudinal change with this compound F-18, researchers have evaluated various candidate regions of interest and their influence on cortical change over time . Studies have examined the agreement in cortical this compound F-18 change detected using different reference regions, such as cerebellar gray matter, whole cerebellum, brain stem/pons, and eroded subcortical white matter . Reference regions containing white matter, as opposed to cerebellum or pons alone, have been suggested to enable the detection of cortical change that is more physiologically plausible and more likely to increase over time . The selection of the reference region has an important influence on the detection of this compound F-18 change .
Correlation of Amyloid-Beta Trajectories with Cognitive Decline and Clinical Outcomes
Longitudinal studies using this compound F-18 have investigated the correlation between amyloid-beta trajectories and cognitive decline and clinical outcomes . Findings indicate that baseline amyloid-beta positivity, as determined by this compound F-18 PET, is associated with greater clinical worsening on cognitive assessments such as the Alzheimer's Disease Assessment Scale–Cognitive subscale (ADAS-Cog) and the Clinical Dementia Rating–sum of boxes (CDR-SB) in both MCI and cognitively normal individuals . Higher baseline Standardized Uptake Value Ratio (SUVR) values have also been correlated with greater subsequent decline on these cognitive measures .
In a multicenter study, Aβ+ MCI subjects showed significantly greater worsening on the ADAS-Cog over 36 months compared to Aβ- subjects (5.66 ± 1.47 vs -0.71 ± 1.09, P = 0.0014) . They also showed greater decline on the Mini-Mental State Examination (MMSE), Digit Symbol Substitution (DSS) test, and a verbal fluency test . Similar patterns of greater decline on cognitive assessments were observed in Aβ+ cognitively normal subjects and Aβ+ AD patients compared to their Aβ- counterparts . Aβ+ subjects across all diagnostic groups also demonstrated greater decline on the CDR-SB . These findings suggest that this compound F-18 PET may help identify individuals at increased risk for progressive cognitive decline .
Integration of Neuropsychological Assessment Data in Longitudinal Research
Longitudinal research utilizing this compound F-18 PET imaging often integrates data from neuropsychological assessments to evaluate the relationship between amyloid burden and cognitive function over time . These assessments provide measures of various cognitive domains, such as memory, executive function, and language . By correlating changes in amyloid load, as measured by this compound F-18 SUVR, with changes in neuropsychological test scores, researchers can better understand how the accumulation of amyloid-beta impacts cognitive performance and progression towards dementia . Studies have shown that higher amyloid burden is associated with lower memory performance in clinically normal older subjects . Longitudinal follow-up is ongoing to determine if this compound F-18 can predict subsequent cognitive decline .
Role in Therapeutic Trial Monitoring
This compound F-18 PET imaging plays a significant role in monitoring therapeutic trials for Alzheimer's disease and other neurodegenerative disorders . It is used to assess the efficacy of amyloid-modifying interventions and evaluate the impact of drugs on amyloid burden in living subjects .
Evaluating Drug Impact on Amyloid Burden
This compound F-18 PET is utilized in clinical trials to evaluate the direct impact of investigational drugs on amyloid burden . By performing PET scans at baseline and at various time points throughout a trial, researchers can measure changes in this compound F-18 uptake, which reflects changes in amyloid plaque density . This provides objective evidence of whether a drug is effectively targeting and reducing amyloid pathology in the brain .
Compound Information
| Compound Name | PubChem CID |
| This compound F-18 | 24822371 |
Data Tables
Based on the search results, here is a data table summarizing the cognitive decline in a longitudinal study using this compound F-18 PET :
| Group | Baseline Amyloid Status (Visual Rating) | Change in ADAS-Cog (36 months) (Mean ± SD) | p-value |
| MCI | Aβ+ | 5.66 ± 1.47 | 0.0014 |
| MCI | Aβ− | -0.71 ± 1.09 | |
| Cognitively Normal | Aβ+ | Greater decline (p<0.05) | <0.05 |
| Cognitively Normal | Aβ− | Less decline | |
| AD Dementia | Aβ+ | Greater decline (p<0.05) | <0.05 |
| AD Dementia | Aβ− | Less decline |
This table illustrates that across different diagnostic groups, individuals with a positive this compound F-18 scan at baseline experienced significantly greater cognitive decline over 36 months compared to those with a negative scan .
Another relevant finding for a data table relates to the correlation between baseline SUVR and subsequent cognitive decline in MCI subjects .
| Cognitive Measure | Correlation with Baseline SUVR | p-value |
| ADAS-Cog | Greater subsequent decline | <0.01 |
| CDR-SB | Greater subsequent decline | <0.03 |
| Memory Measure | Greater subsequent decline | <0.05 |
| DSS | Greater subsequent decline | <0.05 |
| MMSE | Greater subsequent decline | <0.05 |
This table shows that in MCI subjects, higher baseline amyloid burden, as measured by this compound F-18 SUVR, was significantly correlated with greater subsequent decline across multiple cognitive and clinical measures .
Comparative Research with Other Molecular Imaging Agents
Comparison with Carbon-11 Pittsburgh Compound B (C-11 PiB)
Carbon-11 Pittsburgh Compound B (C-11 PiB) was one of the earliest and most extensively studied PET ligands for amyloid imaging. Florbetapir (B607462) F-18 was developed, in part, to overcome some of the practical limitations associated with C-11 PiB.
Advantages of F-18 Labeling for Broader Research Application (e.g., Extended Half-Life for Distribution)
A primary advantage of this compound F-18 over C-11 PiB lies in the half-life of the radioisotope used for labeling. Fluorine-18 has a half-life of approximately 110 minutes, significantly longer than the approximately 20-minute half-life of Carbon-11. This extended half-life offers considerable logistical advantages, allowing for the synthesis and distribution of this compound F-18 to imaging centers without an on-site cyclotron, thereby broadening its accessibility for both clinical use and wider research applications. The longer half-life also permits more flexible imaging protocols and potentially more robust measurements of radioactivity concentrations.
Comparison with Other Fluorine-18 Labeled Amyloid PET Tracers (e.g., Florbetaben, Flutemetamol)
Following the success of amyloid imaging with C-11 PiB and the recognition of the advantages of F-18 labeling, several other F-18 labeled amyloid PET tracers have been developed, including Florbetaben F-18 and Flutemetamol (B1248471) F-18. These tracers share the logistical benefits of the F-18 isotope but exhibit some differences in their characteristics.
Differences in Binding Affinity and Pharmacokinetics
While all three tracers bind to amyloid-beta plaques, there can be subtle differences in their binding affinities and pharmacokinetic profiles. This compound F-18 has shown high affinity for Aβ plaques in human brain homogenates. Comparisons with other F-18 tracers suggest variations in selectivity for different types of amyloid aggregates and differences in brain uptake and washout rates. For example, Florbetaben F-18 has been reported to exhibit higher selectivity for fibrillar Aβ aggregates over diffuse plaques in some preclinical studies. Flutemetamol F-18, being an F-18 labeled analog of C-11 PiB, has shown similar uptake and binding attributes to PiB in initial human studies, though it may wash out more slowly from white matter compared to Florbetaben.
Data on binding affinity from one source indicates varying K<0xE2><0x82><0x90>d values for different tracers:
| Tracer | K<0xE2><0x82><0x90>d (nM) in AD homogenates |
| This compound F-18 | 3.7 |
| Florbetaben F-18 | 6.7 |
| Flutemetamol F-18 | Lower than this compound |
| F-18 7B | 17.7 |
Pharmacokinetic differences are also observed, such as varying brain uptake and clearance ratios in preclinical models.
Comparative Diagnostic Performance and Clinical Utility
Studies comparing the diagnostic performance of this compound F-18, Florbetaben F-18, and Flutemetamol F-18 have generally shown favorable sensitivity and specificity for detecting amyloid pathology in the context of Alzheimer's disease. Meta-analyses and comparative studies indicate comparable performance among these F-18 tracers in differentiating AD patients from normal controls based on amyloid deposition. Visual assessment and quantitative methods like Standardized Uptake Value Ratios (SUVR) are used for interpretation, and high concordance rates have been reported between different F-18 tracers in classifying amyloid positivity.
A meta-analysis reported the following pooled sensitivity and specificity for this compound and Florbetaben in differentiating AD from normal controls:
| Tracer | Sensitivity (%) | Specificity (%) | Diagnostic OR |
| This compound F-18 | 89.6 | 87.2 | 91.7 |
| Florbetaben F-18 | 89.3 | 87.6 | 69.9 |
Insufficient data was available for Flutemetamol in this specific meta-analysis. Other studies have also supported the comparable diagnostic accuracy of these tracers. While generally comparable for cortical amyloid, some research suggests potential differences in detecting amyloid burden in specific regions like the striatum, with Flutemetamol showing a potentially higher dynamic range and SUVR in this area compared to Florbetaben.
Comparison with Fluorine-18 Fluorodeoxyglucose (F-18 FDG) PET
Fluorine-18 Fluorodeoxyglucose (F-18 FDG) PET is another widely used imaging technique in neurology, primarily measuring cerebral glucose metabolism, which is often reduced in characteristic patterns in neurodegenerative diseases like AD. The comparison between this compound F-18 PET and F-18 FDG PET is not a direct comparison of tracers measuring the same biological process, but rather a comparison of complementary imaging modalities providing different types of information about the disease.
This compound F-18 PET directly visualizes amyloid plaque burden, a key pathological hallmark of AD. F-18 FDG PET, on the other hand, assesses neuronal function by measuring glucose uptake, which is indirectly affected by the disease process. In AD, characteristic patterns of hypometabolism are often observed in temporoparietal regions, which can correlate inversely with amyloid deposition in those areas.
Studies comparing the diagnostic performance of this compound F-18 PET and F-18 FDG PET in differentiating AD from controls have shown that both can perform well. However, they provide distinct information. Amyloid imaging with this compound F-18 is more directly linked to the presence of amyloid pathology, while F-18 FDG PET reflects the metabolic consequences of neurodegeneration. In some cases, amyloid deposition may precede significant metabolic changes detected by FDG PET. Conversely, metabolic changes detected by FDG PET can be indicative of neurodegenerative processes that may or may not be solely due to amyloid pathology.
In a study comparing this compound F-18 and F-18 FDG PET in AD patients and controls, the sensitivity and specificity for differentiating AD based on clinical diagnosis were reported as:
| Tracer | Sensitivity (%) | Specificity (%) |
| This compound F-18 | 95 | 95 |
| F-18 FDG | 89 | 86 |
While both tracers showed good performance, this compound F-18 demonstrated slightly higher sensitivity and specificity in this particular study when compared to clinical diagnosis. Furthermore, while F-18 FDG uptake patterns often correlate with cognitive status, the relationship between amyloid burden and cognitive impairment can be more complex, particularly in earlier stages of the disease.
Complementary Information on Amyloid Pathology versus Regional Glucose Metabolism
PET imaging with amyloid-beta tracers like this compound F-18 and with 18F-Fluorodeoxyglucose (18F-FDG), which measures regional glucose metabolism, are both extensively used as biomarkers in Alzheimer's disease studies . This compound F-18 PET directly assesses amyloid-beta plaque load, while 18F-FDG PET reflects neuronal injury and synaptic dysfunction by quantifying glucose uptake, a measure of brain metabolic activity . Changes in glucose metabolism, particularly hypometabolism in characteristic temporoparietal regions, have long been recognized as indicators of neurodegeneration in AD and can predict diagnosis . Amyloid-beta deposition, as visualized by this compound F-18, is considered an early event in the pathogenesis of AD, often occurring years before the onset of significant cognitive symptoms .
While both modalities provide valuable information, they capture different aspects of the disease process. Amyloid-beta accumulation is necessary but not sufficient for the manifestation of cognitive decline, as high levels of amyloid-beta can be observed in cognitively unimpaired individuals . In contrast, decreased cortical glucose metabolism measured by 18F-FDG PET correlates significantly with cognitive test results and can better assess the progression and severity of cognitive decline compared to amyloid imaging alone .
Research indicates that 18F-FDG PET may be a superior indicator of cognitive performance compared to this compound F-18 in the evaluation of AD and mild cognitive impairment (MCI) . However, combining information from both this compound F-18 PET (amyloid load) and 18F-FDG PET (glucose metabolism) along with non-imaging variables can yield the highest prediction accuracy for conversion from MCI to AD, underscoring their complementary value .
Interestingly, studies have explored whether early-frame uptake during amyloid PET scans, including with this compound F-18, could serve as a surrogate measure of regional glucose metabolism, potentially reducing the need for separate 18F-FDG scans . Regional uptake measurements from early-frame this compound F-18 scans have shown strong correlations with regional glucose metabolism as measured by 18F-FDG PET, regardless of the disease state .
The distinct information provided by these tracers highlights the complex interplay between amyloid pathology and neuronal function in AD.
Differentiation from Tau PET Tracers (e.g., Flortaucipir F-18, F-18 MK-6240)
This compound F-18 is fundamentally different from tau PET tracers such as Flortaucipir F-18 (also known as 18F-AV-1451 or 18F-T807) and F-18 MK-6240 . While this compound F-18 targets amyloid-beta plaques, tau tracers are designed to visualize aggregated tau protein, specifically the paired helical filament (PHF)-tau that forms neurofibrillary tangles (NFTs), another key pathological hallmark of AD .
Tau PET tracers exhibit greater diversity in their specific signal and off-target binding patterns compared to amyloid PET tracers . Flortaucipir F-18 was the first tau PET tracer approved by the FDA, indicated for estimating the density and distribution of aggregated tau NFTs in adults being evaluated for AD .
Distinct Molecular Targets: Amyloid-Beta versus Aggregated Tau Neurofibrillary Tangles
The primary distinction between this compound F-18 and tau PET tracers lies in their molecular targets. This compound F-18 binds to extracellular amyloid-beta plaques, which are deposits of misfolded amyloid-beta protein fragments that accumulate in the spaces between neurons .
In contrast, tau PET tracers like Flortaucipir F-18 and F-18 MK-6240 bind to intracellular aggregated hyperphosphorylated tau protein, which forms neurofibrillary tangles within neurons . The accumulation and spread of these tau tangles are strongly correlated with the progression of cognitive decline and neurodegeneration in AD .
This difference in target reflects the distinct roles of amyloid-beta and tau pathologies in the progression of AD. Amyloid pathology is thought to initiate the disease process, while tau pathology is more closely linked to neuronal dysfunction and symptom severity .
Analysis of Off-Target Binding in Comparative Studies
Comparative studies have analyzed the off-target binding profiles of different PET tracers, including this compound F-18 and various tau tracers. Off-target binding refers to the binding of the radiotracer to sites other than the intended molecular target, which can complicate image interpretation and quantification .
For this compound F-18, off-target binding in the skull has been observed in some cases, particularly in women, and appears to be a stable, participant-specific phenomenon unrelated to known off-target regions of tau tracers .
Tau tracers, including Flortaucipir F-18 and F-18 MK-6240, exhibit distinct patterns of off-target binding that are generally more diverse than those seen with amyloid tracers . Studies directly comparing Flortaucipir F-18 and F-18 MK-6240 in the same subjects have provided insights into these differences .
| Tracer | Primary Target | Common Off-Target Binding Regions |
| This compound F-18 | Amyloid-beta plaques | Skull |
| Flortaucipir F-18 | Aggregated tau neurofibrillary tangles | Striatum, choroid plexus, basal ganglia, brainstem |
| F-18 MK-6240 | Aggregated tau neurofibrillary tangles | Meninges, sinus regions (frontal, sphenoid, ethmoid), substantia nigra |
Table 1: Comparison of Tracer Targets and Common Off-Target Binding Regions
In a direct comparison, Flortaucipir F-18 showed apparent off-target binding often in the striatum and choroid plexus, while F-18 MK-6240 showed off-target binding most often in the meninges . Specifically, off-target binding of Flortaucipir F-18 in the striatum was found to be approximately 56% higher on average compared to F-18 MK-6240 in one study . Off-target binding of Flortaucipir F-18 in the choroid plexus was also frequent but variable . F-18 MK-6240, while showing less off-target binding in the basal ganglia and choroid plexus, has been reported to have variable uptake in the meninges and sinus regions .
Despite these differences in off-target binding, direct comparisons have shown that Flortaucipir F-18 and F-18 MK-6240 are capable of quantifying signal in common brain regions that develop tau pathology in AD and perform equally well in visual interpretations . However, F-18 MK-6240 has shown a greater dynamic range in standardized uptake value ratio (SUVR) estimates in target regions compared to Flortaucipir F-18, which may offer advantages in detecting early tau pathology or monitoring changes over time .
The varying off-target binding profiles necessitate careful interpretation of PET scans, particularly in regions known for such binding.
Integration with Complementary Biomarkers in Research
Combining Florbetapir (B607462) F-18 PET with Cerebrospinal Fluid (CSF) Biomarkers (e.g., CSF Aβ1-42)
Studies have investigated the relationship between this compound F-18 PET findings and levels of key biomarkers in cerebrospinal fluid (CSF), such as amyloid-beta 1-42 (Aβ1-42), total tau (t-tau), and phosphorylated tau (p-tau). A strong inverse relationship has been observed between cortical amyloid burden as measured by this compound F-18 PET and CSF Aβ1-42 levels in individuals across the cognitive spectrum, including healthy controls (HC), individuals with mild cognitive impairment (MCI), and those with AD dementia. Lower levels of CSF Aβ1-42 are generally associated with higher amyloid deposition in the brain, as detected by this compound F-18 PET.
While correlations between this compound F-18 PET and CSF tau measures (t-tau and p-tau) have also been noted, these correlations are typically weaker than those observed with CSF Aβ1-42, unless tau is considered in a ratio with Aβ1-42. The ratio of CSF Aβ1-42 to Aβ1-40 has been shown to have better agreement with visual amyloid status on this compound F-18 PET and a higher correlation with brain amyloid quantification compared to CSF Aβ1-42 alone.
Research indicates that both amyloid and tau measures from CSF and this compound F-18 PET can differentiate between healthy individuals and those with dementia. Combining CSF biomarkers with amyloid PET can improve the stratification of patients based on their risk of converting from MCI to AD. Some findings suggest that amyloid PET may detect Aβ deposition earlier than certain CSF biomarkers like p-tau181/Aβ42 or Aβ42/40 ratios in cross-sectional data.
The agreement between CSF biomarkers and this compound F-18 PET in detecting AD pathology has been observed in various cohorts, including those with primary progressive aphasia (PPA).
Here is a summary of observed correlations between this compound F-18 PET and CSF biomarkers:
| Biomarker Combination | Correlation | Reference |
| This compound F-18 PET SUVR vs. CSF Aβ1-42 | Inverse correlation (stronger in HC and MCI) | |
| This compound F-18 PET SUVR vs. CSF t-tau | Correlation (weaker than with Aβ1-42) | |
| This compound F-18 PET SUVR vs. CSF p-tau | Correlation (weaker than with Aβ1-42) | |
| This compound F-18 PET SUVR vs. CSF Tau/Aβ1-42 Ratios | Correlation (stronger than with tau alone) | |
| This compound F-18 PET vs. CSF Aβ1-42/Aβ1-40 Ratio | Better agreement and higher correlation |
Integration with Structural and Functional Magnetic Resonance Imaging (MRI)
The integration of this compound F-18 PET with MRI provides complementary information about amyloid deposition and brain structure and function, which is valuable for understanding disease progression and improving predictive accuracy.
Assessment of Brain Atrophy and Volumetric Changes
Structural MRI is widely used to assess brain atrophy and volumetric changes, which are indicative of neuronal loss and neurodegeneration. Combining this compound F-18 PET with structural MRI allows researchers to evaluate the relationship between amyloid burden and regional brain volume loss. This integrated approach can provide insights into how amyloid pathology contributes to structural changes in the brain over time. Studies have shown that specific imaging biomarkers that combine amyloid deposition and brain atrophy provide significant insights into disease progression.
Enhancing Prediction of Disease Progression through Combined Imaging Modalities
The combination of this compound F-18 PET and MRI enhances the prediction of conversion from MCI to AD. Integrated longitudinal amyloid PET and brain MRI data, including measures of amyloid burden (e.g., SUVR) and brain atrophy indices, have demonstrated high predictive accuracy for conversion to AD in individuals with MCI. Shape features derived from the integration of these modalities have shown particularly high predictive accuracy.
Simultaneously acquired PET/MRI offers advantages such as accurate co-registration of PET and MRI data, improved anatomical localization, and the ability to perform atrophy and partial volume effect correction of PET data using consistent MRI information. This integrated approach helps to better quantify tracer uptake and understand the relationship between amyloid pathology and structural changes.
Joint Analysis with Neuropsychological Assessments for Comprehensive Cognitive Profiling
Joint analysis of this compound F-18 PET imaging data with neuropsychological assessments provides a comprehensive profile of cognitive function in relation to amyloid pathology. This compound F-18 PET can help identify individuals at increased risk for progressive cognitive decline. Studies have shown that individuals with positive amyloid scans, as assessed by this compound F-18 PET, exhibit greater cognitive worsening over time compared to those with negative scans.
Specific cognitive domains assessed by neuropsychological tests, such as memory, executive function, and global cognitive status (e.g., measured by the Mini-Mental State Examination - MMSE or Alzheimer's Disease Assessment Scale–Cognitive subscale - ADAS-Cog), have shown associations with amyloid burden detected by this compound F-18 PET. While this compound F-18 PET effectively detects amyloid plaques, other imaging techniques like 18F-FDG PET may show stronger correlations with cognitive test results, highlighting the complementary nature of different biomarkers in assessing cognitive decline. However, strong associations have been observed between longitudinal changes in integrated imaging features (combining amyloid PET and MRI) and neuropsychological test results.
Here is an example of research findings on the association between this compound F-18 PET status and cognitive decline:
| Study Population | Amyloid Status (this compound F-18 PET) | Cognitive Outcome Measure | Finding | Reference |
| MCI Subjects | Positive (Aβ+) | ADAS-Cog Change (18 months) | Greater clinical worsening (p < 0.01) | |
| Cognitively Normal (CN) | Positive (Aβ+) | ADAS-Cog Change (18 months) | Greater clinical worsening (p < 0.01) | |
| MCI Subjects | Positive (Aβ+) | MMSE Change (18 months) | Greater decline (p < 0.05) | |
| MCI Subjects | Positive (Aβ+) | ADAS-Cog Change (36 months) | Greater worsening (5.66 ± 1.47 vs -0.71 ± 1.09 in Aβ- subjects, P=0.0014) | |
| CN Subjects | Positive (Aβ+) | ADAS-Cog Change (36 months) | Greater decline (P<0.05) |
Synergistic Approaches with Genetic Risk Factors in Alzheimer's Disease Research
Integrating this compound F-18 PET imaging with genetic risk factor analysis, particularly the apolipoprotein E (APOE) genotype, provides valuable insights into the genetic predisposition to amyloid accumulation and AD development. The APOE ε4 allele is a well-established genetic risk factor for late-onset AD and is associated with increased amyloid burden.
Studies using this compound F-18 PET have confirmed that APOE ε4 carriers tend to have higher cortical amyloid deposition compared to non-carriers. Genome-wide association studies (GWAS) incorporating longitudinal this compound F-18 PET data have identified novel genetic influences on the rate of amyloid accumulation, independent of APOE ε4 status. For example, a novel association with higher rates of amyloid accumulation was identified in the IL1RAP gene.
Combining genetic information with this compound F-18 PET allows for a more nuanced understanding of an individual's risk profile and the potential trajectory of amyloid pathology. This synergistic approach is important for identifying individuals at higher genetic risk who may benefit from early intervention strategies or inclusion in clinical trials.
Machine Learning and Artificial Intelligence Applications in Integrated Biomarker Analysis
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to the integrated analysis of this compound F-18 PET data with other biomarkers to improve diagnostic accuracy, predict disease progression, and identify complex patterns that may not be apparent through traditional statistical methods.
ML algorithms can be trained on multimodal datasets including this compound F-18 PET images, MRI scans, CSF biomarker levels, neuropsychological test scores, and genetic information to develop predictive models for AD diagnosis and prognosis. Deep learning algorithms, in particular, have shown promise in automatically quantifying amyloid burden from this compound F-18 PET scans and classifying amyloid status with high accuracy, sometimes exceeding human performance.
Radiomics, which involves extracting a large number of quantitative features from medical images, can be combined with ML techniques to enhance the diagnostic accuracy of PET imaging. Integrated multimodal approaches that combine neuroimaging data with clinical data and utilize AI for analysis have demonstrated improved classification accuracy for AD. ML models trained on integrated PET and MRI data have been used to predict the progression from MCI to AD.
The application of AI in integrated biomarker analysis holds potential for automating laborious calculations, enabling rapid quantitative measurements, and providing more precise and personalized assessments of disease risk and progression.
Research Applications Beyond Alzheimer S Disease
Investigation of Systemic Amyloidosis
Systemic amyloidosis is a group of disorders characterized by the deposition of abnormal amyloid fibrils in various organs and tissues throughout the body. Research suggests that Florbetapir (B607462) F-18 may be a valuable tool for imaging these extracardiac amyloid deposits. Studies have demonstrated non-cardiac uptake in patients with light chain (AL) amyloidosis, highlighting the systemic nature of the disease. Whole-body PET/CT with this compound F-18 can provide structural and functional information regarding extracardiac sites of amyloid deposition.
Cardiac Amyloidosis Research
Cardiac amyloidosis, a significant manifestation of systemic amyloidosis, involves the deposition of amyloid fibrils in the heart, leading to heart failure. This compound F-18 has shown promise in investigating cardiac amyloidosis, with studies indicating its ability to detect both transthyretin amyloidosis (ATTR) and AL amyloidosis in the heart. Research suggests that this compound F-18 can potentially image both active and inactive disease states in cardiac amyloidosis. In vitro studies using autopsy myocardial specimens have confirmed the specific binding of this compound F-18 to myocardial AL and ATTR amyloid deposits. These findings provide a basis for considering clinical trials using this compound F-18 to screen for early cardiac AL and ATTR amyloidosis and to quantify changes in cardiac amyloid deposits in response to therapies.
A pilot study involving patients with potential for cardiac amyloidosis and controls demonstrated radiotracer uptake in the myocardium in all participants. While the highest standardized uptake value (SUV) was noted in a patient with ATTR cardiac amyloidosis, there was overlap in quantitative uptake among at-risk patients and controls, suggesting non-specific uptake in some cases using a static image protocol. However, analysis of dynamic cardiac data using this compound F-18 shows promise for accurate analysis and classification of cardiac amyloid patients. Discriminant function analysis using SUV slope, percentage change, and ratio resulted in 100% delineation of patients with cardiac amyloidosis involvement from healthy controls in a small cohort.
Table 1: this compound F-18 Uptake in Cardiac Amyloidosis and Control Groups (Pilot Study)
| Group | Number of Patients | Mean Myocardial SUV ± SD | Blood Pool SUV ± SD |
| Cardiac Amyloidosis | 1 | 3.3 | - |
| Patients at Risk | 7 | 2.3 ± 0.4 | - |
| Controls | 4 | 2.2 ± 0.3 | 0.8 ± 0.1 |
| All Patients | 12 | 2.3 ± 0.4 | 0.8 ± 0.1 |
Note: SUV = Standardized Uptake Value; SD = Standard Deviation. Data for blood pool SUV was only explicitly mentioned for the "All Patients" group in the source.
In vitro binding studies have shown that while this compound F-18 binds to both AL and ATTR amyloid, the binding was significantly higher to AL amyloid.
Peripheral Nerve Amyloidosis Research
This compound F-18 PET/MRI has been evaluated for diagnosing peripheral nerve involvement in patients with amyloidosis. A phase I/II trial aimed to examine the diagnostic utility of this compound F-18 in patients with pathologically-proven amyloidosis and suspected peripheral nerve involvement. Preliminary research suggests that this compound F-18 PET/MRI imaging is a promising diagnostic tool for patients with suspected peripheral nerve amyloidosis, particularly in cases where conventional imaging and biopsies may miss the pathology. In one case report, whole-body this compound F-18 PET/MRI revealed abnormal low-level uptake in peripheral nerves, which helped guide a nerve biopsy that confirmed AL amyloidosis.
Differential Diagnosis Research in Other Neurodegenerative Conditions (e.g., Lewy Body Dementia, Frontotemporal Dementia)
In addition to Alzheimer's disease, this compound F-18 PET imaging has been explored for its role in the differential diagnosis of other neurodegenerative conditions, such as Lewy Body Dementia (LBD) and Frontotemporal Dementia (FTD). Amyloid-beta (Aβ) protein deposits are a key feature of Alzheimer's disease but are not typically the primary pathology in FTD. Therefore, in vivo imaging of Aβ deposition can be a useful tool in differentiating these conditions.
Studies have shown that cortical this compound F-18 uptake is generally low in most FTD patients, providing good discrimination from Alzheimer's disease. In a study comparing this compound F-18 uptake in patients with Alzheimer's disease, FTD, and healthy controls, total cortical grey matter this compound F-18 uptake values were significantly higher in Alzheimer's disease patients compared to FTD patients and controls. Most FTD patients in this study were visually classified as amyloid negative. However, a minority of FTD patients may present with coexistent Aβ deposition, potentially influenced by factors such as the apolipoprotein E (APOE) ε4 allele.
Table 2: Cortical Grey Matter this compound F-18 Uptake in Dementia Subtypes and Controls
| Group | Number of Patients | Mean Cortical Uptake Ratio ± SD (relative to cerebellum) |
| Alzheimer's Disease | 10 | 1.77 ± 0.38 |
| Frontotemporal Dementia | 8 | 1.25 ± 0.36 |
| Healthy Controls | 10 | 1.29 ± 0.11 |
Note: SD = Standard Deviation.
While this compound F-18 primarily targets Aβ, which is not the defining pathology of LBD, amyloid pathology is also common in LBD, accounting for a notable percentage of cases. Research using other tracers, such as F-18 Florzolotau PET, in LBD patients has also included assessment of amyloid pathology using this compound F-18 PET in a subgroup, indicating its use in characterizing co-pathologies in LBD.
Studies in Cerebral Amyloid Angiopathy (CAA)
Cerebral Amyloid Angiopathy (CAA) is characterized by the accumulation of amyloid protein, primarily Aβ, in the walls of cerebral blood vessels. Amyloid-PET, including with this compound F-18, has been used to investigate Aβ deposition in CAA. Studies have compared cortical this compound F-18 retention between patients with CAA-related intracerebral hemorrhage (ICH) and those with hypertension-related deep ICH. Increased cortical this compound F-18 uptake has been reported in patients with CAA-related ICH compared to those with deep ICH.
In a prospective study, this compound F-18 PET showed potential for determining probable CAA among cognitively normal patients, with reported sensitivity and specificity values. Visual assessment of this compound F-18 PET was positive in a high percentage of patients with CAA compared to a low percentage in hypertension-ICH patients. Quantitative analysis also showed substantially higher mean global cortical this compound F-18 uptake in CAA patients than in hypertension-ICH patients.
Table 3: this compound F-18 PET Findings in CAA vs. Hypertension-ICH
| Group | Visual Assessment Positive (%) | Mean Global Cortical SUVR ± SD |
| CAA | 100% (10/10) | 1.41 ± 0.17 |
| Hypertension-ICH | 11% (1/9) | 1.15 ± 0.08 |
Note: SUVR = Standardized Uptake Value Ratio; SD = Standard Deviation.
Despite these findings, the clinical utility of current amyloid PET tracers, including this compound F-18, for CAA diagnosis is considered limited and remains under investigation, partly due to a lack of specificity for vascular amyloid deposits over parenchymal deposits.
Challenges and Future Directions in Florbetapir F 18 Research
Methodological Challenges in Image Interpretation and Quantification
Interpreting and quantifying Florbetapir (B607462) F-18 PET images present several methodological challenges that can impact diagnostic accuracy and consistency. Visual interpretation, while a standard approach, has inherent limitations, and quantitative methods require careful consideration of various factors.
Addressing Non-Specific White Matter Retention and Its Impact on Quantification
One significant challenge is the non-specific retention of this compound F-18 in white matter. This retention is observed even in healthy control subjects and does not appear to differ between AD patients and normal controls. The biophysical basis for this white matter retention is not definitively explained, but it is hypothesized that slower clearance of the radiopharmaceutical in white matter, potentially linked to regional cerebral blood flow, may contribute.
This non-specific white matter binding can interfere with image interpretation, particularly in transverse slices where cortical uptake is assessed. It also poses a challenge for optimizing the analysis of amyloid imaging PET data, as spill-in from white matter to targeted grey matter regions can lead to an overestimation of tracer accumulation in quantitative analysis. While the grey matter retention is typically at least threefold higher than white matter retention in subjects with AD pathology, forming the basis for visual interpretation, addressing this non-specific binding is crucial for improving the accuracy and precision of quantification methods.
Improving Inter-Reader Variability in Visual Interpretation
Visual interpretation of this compound F-18 PET scans, often performed by experts, is considered the gold standard but is subject to intrinsic limitations, including inter-reader variability. This variability can be particularly noteworthy, even among experienced readers, and is likely to be greater among those with less expertise. Challenges in accurate visual interpretation can arise in cases with insufficient grey matter uptake, such as in borderline amyloid deposition or in cases with reduced grey matter width due to brain atrophy.
Studies have investigated methods to improve the consistency of visual reads. Incorporating quantitative information, such as Standardized Uptake Value Ratios (SUVRs), alongside qualitative assessment has been shown to significantly increase inter-reader agreement. For example, one study demonstrated a significantly higher kappa coefficient for inter-reader agreement when scans were evaluated with adjunctive SUVR data (κ = 0.92) compared to qualitative-only assessment (κ = 0.69). Cases with SUVR values closer to the positive/negative cutoff are often visually challenging and contribute to discrepant qualitative reads. Merging different visual reading criteria has also been explored as a way to potentially reduce inter-rater variability and improve diagnostic confidence.
Standardization of Research Protocols and Data Analysis Across Multicenter Studies
Standardization of research protocols and data analysis methods is crucial for ensuring consistency and comparability of results across multicenter studies utilizing this compound F-18 PET imaging. Variations in acquisition parameters, image processing, and quantitative analysis techniques can introduce variability and impact the interpretation of findings.
Multicenter studies, such as those conducted within the Alzheimer's Disease Neuroimaging Initiative (ADNI), have utilized standardized protocols for this compound F-18 PET brain scans, even when images were obtained at multiple sites. Despite these efforts, challenges remain in achieving complete standardization, particularly in image processing and quantitative analysis methods.
The use of standardized uptake value ratios (SUVR) is a common semi-quantitative measure, but inconsistencies exist in the optimization of SUVR calculation and the choice of reference regions across studies. Different visual reading criteria recommended by various manufacturers of F-18 labeled amyloid tracers also highlight the need for greater standardization in interpretation methodologies. Efforts to develop universal readouts for F-18 labeled amyloid tracers are ongoing to improve comparability.
Development of Novel Radiotracer Designs with Enhanced Specificity and Reduced Off-Target Binding
The development of novel radiotracer designs represents a significant area of future research aimed at improving upon the characteristics of current amyloid imaging agents like this compound F-18. The focus is on creating tracers with enhanced specificity for beta-amyloid plaques and reduced off-target binding.
Current amyloid PET tracers may inadvertently bind to regions of inflammation, white matter hyperintensities, and myelin damage, contributing to off-target binding. This lack of absolute specificity can complicate image interpretation and quantification. Designers of new generation tracers are focusing on improving in vivo characteristics such as higher selectivity, faster brain penetration and washout, and less off-target binding.
While this compound F-18 binds with high affinity and specificity to Aβ aggregates in brain tissue homogenates, the in vivo binding to other beta-amyloid structures (such as cored, vascular, or soluble) or other brain structures (neurofibrillary tangles, other amyloid structures, etc.) has not been fully assessed. Research into novel compounds, including highly deuterated derivatives of this compound F-18, is being conducted to potentially slow down in vivo metabolism and reduce off-target uptake, such as bone uptake from defluorination. The goal is to identify tracers that offer a cleaner off-target profile and improved signal-to-noise ratio for more accurate amyloid imaging.
Exploration of Advanced Quantitative Metrics Beyond Standardized Uptake Value Ratios
While SUVR is a widely used semi-quantitative metric for this compound F-18 uptake, there is an ongoing exploration of advanced quantitative metrics to provide a more accurate and nuanced assessment of amyloid burden. SUVRs, while useful, may be biased and less sensitive in identifying near-normal levels of amyloid deposition.
Research is investigating the feasibility and utility of more sophisticated quantitative methods, including tracer kinetic modeling approaches. These methods can provide measures such as volume of distribution (Vt) or distribution volume ratio (DVR), which may offer a more direct measure of specific binding and be less susceptible to variations in delivery and non-specific binding. However, these methods often require dynamic PET acquisitions and arterial blood sampling for metabolite analysis, which can be more complex and invasive than static imaging with SUVR calculation.
The application of partial volume correction (PVC) techniques is also being explored to improve the accuracy and precision of quantitative analysis by accounting for the spill-in of activity from adjacent regions, particularly from white matter to grey matter. Different PVC approaches are being investigated to determine their effectiveness in improving the association between PET signal and amyloid burden, especially in the early stages of accumulation.
The development and validation of automated or semi-automated software for quantitative analysis, including SUVR calculation and potentially more advanced metrics, is also an important area of research to facilitate the widespread adoption of quantitative approaches and reduce variability associated with manual methods.
Translational Research from Preclinical Models to Human Clinical Application
Translational research plays a critical role in the development and evaluation of radiotracers like this compound F-18, bridging the gap between preclinical studies in animal models and human clinical application. This involves assessing the in vitro and in vivo characteristics of the tracer in relevant models before moving to human trials.
Preclinical studies are essential for evaluating the binding affinity and specificity of potential radiotracers to amyloid aggregates, as well as their pharmacokinetic properties, such as brain penetration and clearance, and metabolism. In vitro autoradiography studies using human AD brain sections are performed to confirm binding to amyloid plaques. Animal models, while not perfectly replicating human AD pathology, can provide valuable information on the in vivo distribution and kinetics of the tracer.
The translation to human clinical application involves initial studies to assess the safety, dosimetry, and biodistribution of the radiotracer in healthy volunteers and patients. These studies help determine appropriate dosing and imaging protocols. Subsequent clinical trials evaluate the performance of the radiotracer in larger cohorts of patients with cognitive impairment, assessing its ability to detect amyloid pathology and correlate with clinical diagnosis and disease progression. The development process involves multiple phases of clinical trials to demonstrate the efficacy and safety of the radiotracer for its intended use.
Translational research also involves comparing the performance of new tracers to existing ones, such as this compound F-18 and Pittsburgh Compound B (PiB), to understand their relative strengths and weaknesses. The ultimate goal is to translate findings from preclinical research into clinically useful imaging agents that can improve the diagnosis, management, and understanding of diseases characterized by amyloid pathology.
Advancements in Hybrid PET/MR Imaging Systems for Enhanced Research Capabilities
Hybrid PET/MR imaging systems offer the advantage of acquiring both PET and Magnetic Resonance Imaging (MRI) data simultaneously, providing complementary information on molecular activity (from PET) and detailed anatomical and functional insights (from MRI). This integration is particularly valuable in neurodegenerative disease research, where understanding the relationship between amyloid deposition, structural changes, and functional alterations in the brain is crucial.
Studies are exploring the use of this compound F-18 in combined PET/MR protocols. This hybrid approach can potentially improve the diagnostic accuracy and provide a more comprehensive picture of the disease state compared to using either modality alone. For instance, the combination of amyloid PET and structural MRI has shown superior predictive performance for the progression of Mild Cognitive Impairment (MCI) to AD compared to individual biomarkers.
Research using this compound F-18 PET/MRI is also being investigated for conditions beyond AD, such as systemic amyloidosis involving peripheral nerves. A pilot study demonstrated the potential diagnostic utility of ¹⁸F-florbetapir PET/MRI in identifying peripheral nerve amyloidosis, suggesting it could guide targeted biopsies.
Furthermore, advancements in image processing and quantification techniques for hybrid PET/MR data are ongoing. Standardizing the measurement of amyloid burden using scales like the Centiloid scale allows for better comparison of results across different studies and sites, including those utilizing PET/MR scanners.
Data from studies utilizing PET/MR systems with various tracers, including this compound F-18, contribute to a growing body of evidence supporting the value of this hybrid technology in neurodegenerative disease research.
| Hybrid PET/MR Scanner | Field Strength | PET Tracer Examples Used |
| GE Signa | 3 T | ¹⁸F-FDG, ¹¹C-PiB, ¹⁸F-Flutemetamol, ¹⁸F-Florbetapir |
| Siemens Biograph mMR | 3 T | ¹⁸F-FDG, ¹¹C-PiB, ¹⁸F-Flutemetamol, ¹⁸F-Florbetapir |
| Siemens Biograph mCT | - | ¹⁸F-florbetapir |
Challenges in this area include standardizing imaging protocols and analysis methods across different PET/MR platforms to ensure consistency and comparability of research findings.
Integration into Precision Medicine Approaches for Stratification and Personalized Intervention in Neurodegenerative Diseases
Precision medicine in neurodegenerative diseases aims to tailor diagnosis, prognosis, and treatment strategies based on an individual's unique biological characteristics, including their genetic profile, molecular biomarkers, and imaging findings. this compound F-18 PET imaging plays a significant role in this paradigm by providing in vivo evidence of amyloid pathology, a key factor in the development and progression of AD.
Integrating this compound F-18 PET data with other biomarkers, such as cerebrospinal fluid (CSF) markers (e.g., Aβ42/Aβ40 ratio, tau, p-tau) and genetic information (e.g., APOE genotype), can improve patient stratification and inform personalized intervention strategies. For example, the presence and extent of amyloid burden, as visualized by this compound F-18 PET, can help differentiate AD from other causes of cognitive impairment, guiding clinical management and eligibility for specific clinical trials.
Research findings indicate that knowledge of amyloid status, as determined by this compound F-18 imaging, can alter diagnosis and intended management in a significant proportion of patients being evaluated for cognitive decline. This highlights the potential of amyloid PET as a tool for more accurate diagnosis and personalized treatment approaches.
Data from studies investigating the impact of this compound F-18 imaging on diagnosis and management underscore its relevance in a precision medicine framework.
| Study / Cohort | Amyloid PET Tracer | Change in Diagnosis Post-PET | Change in Management Post-PET |
| INDIA-FBP Study | ¹⁸F-Florbetapir | Significant changes observed, particularly in reclassifying AD and non-AD diagnoses. | Not explicitly detailed in search results, but diagnostic change implies management impact. |
| IDEAS Study | Amyloid PET (includes ¹⁸F-Florbetapir) | Changes in etiologic diagnosis in a notable percentage of patients. | Not explicitly detailed in search results. |
| Grundman et al. | ¹⁸F-Florbetapir | Changes in diagnosis in a majority of patients. | Changes in intended management observed. |
Challenges in fully integrating this compound F-18 into precision medicine include the need for further research to understand how amyloid burden interacts with other biological factors and clinical characteristics to influence disease trajectory and treatment response. Developing algorithms and clinical guidelines that effectively combine this compound F-18 PET data with other patient-specific information is crucial for realizing the full potential of personalized intervention in neurodegenerative diseases.
Q & A
Q. What is the molecular mechanism by which Florbetapir F-18 binds to β-amyloid plaques, and how does this inform experimental design?
this compound F-18 selectively binds to β-amyloid aggregates via hydrophobic interactions and structural complementarity with the fibrillar form of Aβ. In vitro binding studies show a dissociation constant (Kd) of 3.7 ± 0.3 nM in postmortem human brain homogenates, confirming high affinity . Autoradiographic and immunohistochemical validation using thioflavin S and monoclonal antibodies further corroborates specificity for pathological Aβ plaques . For experimental design, ensure tracer purity (>95%) and storage at -20°C to prevent radiolytic degradation, as instability may confound uptake measurements .
Q. How should researchers design a longitudinal PET study using this compound F-18 to track amyloid progression in preclinical Alzheimer’s disease (AD)?
Optimize scan timing at 50 minutes post-injection (370 MBq dose) to capture equilibrium binding . Use standardized acquisition parameters: 128×128 matrix, iterative reconstruction, and spatial normalization to Talairach space for cross-subject comparability . Include a reference region (e.g., cerebellar gray matter) to calculate standardized uptake value ratios (SUVRs), which reduce inter-scanner variability . Control for off-target binding in white matter by co-registering PET with MRI .
Q. What methodologies validate this compound F-18 PET findings against postmortem histopathology?
Correlative studies require autopsy confirmation within 2 years of imaging. Use stereological counts of neuritic plaques (CERAD criteria) and immunohistochemistry (e.g., 6E10 antibody) to quantify amyloid burden. This compound SUVRs show strong correlations with postmortem plaque density (r = 0.78–0.89, p < 0.001) . Semi-quantitative visual ratings (0–4 scale) by blinded readers further enhance diagnostic concordance .
Q. How do researchers select appropriate reference regions for SUVR normalization in this compound F-18 quantification?
Reference regions must exhibit low amyloid pathology. The cerebellar gray matter, pons, and whole cerebellum are validated options, with SUVRs showing <5% variability in controls . Avoid regions with vascular amyloid (e.g., striatum). Confirm reference validity via histopathology or PiB-PET cross-calibration .
Advanced Research Questions
Q. What are the limitations of static SUVR quantification versus kinetic modeling for this compound F-18 PET?
Static SUVR assumes equilibrium binding but may underestimate dynamic changes in amyloid load. Kinetic modeling (e.g., two-tissue compartmental) accounts for blood flow and nonspecific binding, improving sensitivity in early AD . However, kinetic methods require arterial sampling and longer scan times (~90 minutes), limiting clinical feasibility. Hybrid approaches, such as SUVR with partial volume correction, balance accuracy and practicality .
Q. How can researchers resolve discrepancies between this compound F-18 PET amyloid load and clinical cognitive measures?
Amyloid-PET positivity does not always correlate with symptom severity due to disease heterogeneity. Incorporate complementary biomarkers:
Q. What statistical methods optimize multi-modal integration of this compound F-18 PET with MRI or CSF biomarkers?
Use machine learning frameworks (e.g., support vector regression) to combine SUVRs with hippocampal volume or FDG-PET SUVRs. Multi-modal classifiers improve diagnostic accuracy (AUC > 0.92 vs. 0.78 for PET alone) . For CSF integration, apply linear mixed-effects models to account for temporal mismatches between fluid and imaging biomarkers .
Q. What are the critical considerations for longitudinal this compound F-18 PET analysis in anti-amyloid therapeutic trials?
Address test-retest variability (~5–7% in SUVRs) by using identical scanners/reconstruction algorithms across timepoints . Define response thresholds based on minimal detectable change (MDC) calculations. For disease-modifying therapies, target SUVR reductions >15% to exceed measurement noise .
Q. How does this compound F-18 compare to other F-18 tracers (e.g., flutemetamol) in cross-sectional and longitudinal studies?
this compound and flutemetamol show comparable diagnostic accuracy (AUC = 0.88–0.92) but differ in pharmacokinetics. This compound has faster clearance from white matter, reducing scan time (50 vs. 90 minutes) . Longitudinal studies report similar slopes of amyloid accumulation (0.03–0.05 SUVR/year in AD) across tracers, supporting interchangeable use in trials .
Q. What protocols standardize this compound F-18 PET acquisition across multi-center studies?
Implement harmonized imaging protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
